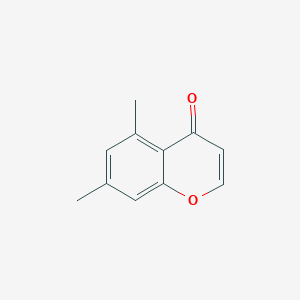

5,7-Dimethyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

CAS No. |

67029-85-0 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

5,7-dimethylchromen-4-one |

InChI |

InChI=1S/C11H10O2/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h3-6H,1-2H3 |

InChI Key |

FWVRNMAQCWSFML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=O)C=COC2=C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,7 Dimethyl 4h 1 Benzopyran 4 One and Its Derivatives

De Novo Synthesis of the 4H-1-Benzopyran-4-one Core

The foundational 4H-1-benzopyran-4-one (chromone) ring system can be assembled through various synthetic routes. These methods can be broadly categorized into classical protocols and contemporary catalytic approaches.

Classical Condensation and Cyclization Protocols

Traditional methods for constructing the chromone (B188151) core often rely on the cyclization of ortho-hydroxyaryl ketone precursors. These well-established reactions have been fundamental in heterocyclic chemistry.

One prominent method is the Baker-Venkataraman rearrangement , where a 2-acetoxyacetophenone is treated with a base to form a 1,3-diketone intermediate. wikipedia.orgalfa-chemistry.com This diketone subsequently undergoes acid-catalyzed cyclodehydration to yield the chromone or flavone (B191248) structure. wikipedia.orgresearchgate.net The process begins with the abstraction of an alpha-hydrogen by a base, forming an enolate that attacks the ester carbonyl, leading to a cyclic alkoxide. This intermediate then reopens to a more stable phenolate, which, upon acidic workup, gives the 1,3-diketone ready for cyclization. wikipedia.org

Another classical approach is the Kostanecki-Robinson reaction . This method involves the acylation of an o-hydroxyaryl ketone with an aliphatic acid anhydride (B1165640) in the presence of its sodium salt, which directly produces the chromone derivative. wikipedia.org The mechanism is believed to involve O-acylation, followed by an intramolecular aldol (B89426) condensation and subsequent dehydration to form the final chromone ring. wikipedia.org

The Vilsmeier-Haack reaction represents another classical route, where ortho-hydroxy acetophenones react with a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 3-formyl benzopyran-4-ones. nih.gov This reaction provides a direct way to introduce a functional group at the C3 position during the ring formation.

Furthermore, the condensation of trilithiated acetoacetanilides with lithiated methyl salicylates has been explored. This method involves polylithiated intermediates that, after condensation and acid-catalyzed cyclization, form 4H-1-benzopyran-4-one derivatives. wikipedia.org

Contemporary Catalytic and Metal-Mediated Approaches

Modern organic synthesis has introduced more efficient and selective methods for chromone synthesis, often employing metal catalysts.

Palladium-catalyzed reactions have proven highly effective. For instance, brominated chromones can be activated by Pd(0) insertion into the carbon-halogen bond. researchgate.net The resulting organopalladium species can then couple with alkenes, leading to vinylated chromones in a regiosepecific manner. researchgate.net Palladium catalysts are also used in three-component coupling reactions between chromones, allylic acetates, and alcohols to generate libraries of substituted chromones. uclan.ac.uk

Other metal-based catalysts have also been utilized. Neodymium oxide (Nd₂O₃) has been shown to be a highly efficient catalyst for the one-pot, multi-component synthesis of 4H-pyran derivatives, a related heterocyclic system, suggesting its potential applicability to chromone synthesis under green conditions. sigmaaldrich.com Similarly, cerium chloride (CeCl₃·7H₂O) has been used as a catalyst for the three-component cyclo-condensation to form 4H-benzopyrans with good yields. sigmaaldrich.com

These contemporary methods often offer advantages in terms of reaction conditions, yields, and the ability to introduce diverse functionalities into the chromone scaffold.

Targeted Synthesis of 5,7-Dimethyl-4H-1-benzopyran-4-one

The specific synthesis of this compound requires strategies that ensure the correct placement of the two methyl groups on the benzene (B151609) ring. This is typically achieved by starting with a precursor that already contains the desired substitution pattern.

Regioselective Methylation and Ring-Closing Strategies

The most direct route to this compound involves starting with a precursor that is already methylated at the desired positions. The key starting material for this synthesis is 2'-hydroxy-4',6'-dimethylacetophenone . sigmaaldrich.com This precursor contains the necessary o-hydroxyacetyl group for chromone formation and the methyl groups correctly positioned to become the 5- and 7-substituents of the final product.

The synthesis of this key precursor can be achieved through methods like the Friedel-Crafts acylation of 3,5-dimethylphenol. Once 2'-hydroxy-4',6'-dimethylacetophenone is obtained, it can be converted to the target chromone using established ring-closing strategies.

One such strategy is the aforementioned Kostanecki-Robinson reaction . wikipedia.org Reacting 2'-hydroxy-4',6'-dimethylacetophenone with sodium acetate (B1210297) and acetic anhydride would lead to the formation of 2,5,7-trimethyl-4H-1-benzopyran-4-one. To obtain the title compound without the 2-methyl group, a different acylating agent is required in a related reaction pathway.

Precursor-Based Synthesis and Optimization

Using 2'-hydroxy-4',6'-dimethylacetophenone as the precursor, the Baker-Venkataraman rearrangement provides a reliable pathway. wikipedia.orgalfa-chemistry.com The synthesis would proceed as follows:

Esterification: The phenolic hydroxyl group of 2'-hydroxy-4',6'-dimethylacetophenone is acylated, for example, with acetyl chloride or acetic anhydride, to form 2'-acetoxy-4',6'-dimethylacetophenone.

Rearrangement: The resulting ester undergoes base-catalyzed rearrangement (e.g., using KOH or NaH) to form the corresponding 1-(2-hydroxy-4,6-dimethylphenyl)-3-hydroxy-1,3-propanedione. alfa-chemistry.comorganic-chemistry.org

Cyclodehydration: Treatment of this 1,3-diketone intermediate with acid catalyzes the intramolecular condensation and dehydration to close the pyranone ring, yielding this compound. wikipedia.org

Optimization of this synthesis involves selecting the appropriate base and solvent for the rearrangement step and controlling the conditions for the final cyclization to maximize the yield. Anhydrous aprotic solvents like THF or DMSO are often preferred to prevent hydrolysis. alfa-chemistry.com

Table 1: Comparison of General Chromone Synthesis Methods

| Method | Key Reagents | Intermediate/Key Step | Primary Product Type | Reference |

|---|---|---|---|---|

| Baker-Venkataraman Rearrangement | o-hydroxyacetophenone, acylating agent, base, acid | 1,3-Diketone formation | Chromones, Flavones | wikipedia.org, alfa-chemistry.com |

| Kostanecki-Robinson Reaction | o-hydroxyaryl ketone, aliphatic anhydride, sodium salt | Intramolecular aldol condensation | Chromones, Coumarins | wikipedia.org |

| Vilsmeier-Haack Reaction | o-hydroxyacetophenone, POCl₃, DMF | Formylation and cyclization | 3-Formylchromones | nih.gov |

| Palladium-Catalyzed Coupling | Halogenated chromone, alkene, Pd(0) catalyst | Oxidative addition/reductive elimination | Substituted chromones | researchgate.net, uclan.ac.uk |

Advanced Synthetic Transformations for this compound Derivatives

Once the this compound core is synthesized, it can serve as a platform for creating a variety of derivatives through advanced functionalization reactions. These transformations can target the C2, C3, or other available positions on the chromone ring.

Site-selective C-H activation has emerged as a powerful tool for the direct functionalization of the chromone scaffold. nih.gov The keto group at C4 can act as a directing group, facilitating transition-metal-catalyzed C-H activation at the C5 position. nih.gov However, in the target molecule, this position is already blocked by a methyl group.

Functionalization at the C3 position is highly feasible. For example, a 3-formyl-5,7-dimethyl-4H-1-benzopyran-4-one can be synthesized via the Vilsmeier-Haack reaction on the 2'-hydroxy-4',6'-dimethylacetophenone precursor. nih.gov This 3-formyl derivative is a versatile intermediate. It can be reduced to a hydroxymethyl group, which can then be used in esterification reactions to create hybrid molecules. nih.gov The formyl group can also react with reagents like indoles or N-methylpyrrole to generate complex heterocyclic structures. uclan.ac.uk

If a halogen, such as bromine, is introduced onto the chromone ring (for instance, at the C3, C6, or C8 positions through electrophilic aromatic substitution on an appropriate precursor), it opens the door for palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of various substituents, including vinyl, aryl, or alkyl groups, providing a powerful method for diversifying the 5,7-dimethylchromone structure. researchgate.netuclan.ac.uk

Another advanced transformation involves the reduction of the C4-ketone. Treatment of a chromone with sodium borohydride (B1222165) in pyridine (B92270) can selectively reduce the ketone to a chroman-4-one, which can then undergo further rearrangements or functionalization. uclan.ac.uk

Functional Group Interconversions and Substituent Introduction

The derivatization of the benzopyran-4-one scaffold is crucial for developing new compounds with tailored properties. This is often achieved through functional group interconversions and the direct introduction of substituents onto the aromatic ring or the pyranone core.

A foundational method for introducing functionality is the Vilsmeier-Haack reaction, which can be used to formylate the 3-position of the benzopyran-4-one ring system. This reaction typically starts with a substituted ortho-hydroxy acetophenone (B1666503), which reacts with a formylating reagent like a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield a 3-formyl benzopyran-4-one. nih.gov This formyl group serves as a versatile handle for further chemical transformations.

Palladium-mediated cross-coupling reactions are another powerful tool for introducing a wide range of substituents at specific positions on the benzopyran ring. researchgate.net These reactions, such as Suzuki or Stille couplings, allow for the formation of carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups. For instance, a halogenated benzopyran derivative can be coupled with a boronic acid or an organostannane to introduce new substituents, significantly expanding the chemical diversity of the synthesized compounds. researchgate.net

Furthermore, substituents on the benzopyran-4-one nucleus can be introduced by starting with appropriately substituted precursors. For example, using a substituted 2'-hydroxyacetophenone (B8834) allows for the synthesis of benzopyran-4-ones with methoxy (B1213986) or other groups on the benzene ring. nih.gov The strategic placement of these substituents is essential for modulating the biological activity of the final compounds. nih.gov

The table below summarizes key functionalization reactions.

Table 1: Key Reactions for Functional Group Introduction and Interconversion| Reaction Type | Reagents | Position of Functionalization | Purpose | Reference |

|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃-DMF | 3-position | Introduction of a formyl group | nih.gov |

| Palladium-mediated Cross-Coupling | Palladium catalyst, boronic acid/organostannane | 5-position (and others) | Introduction of aryl, heteroaryl, or alkyl groups | researchgate.net |

| Esterification | Carboxylic acid, coupling agent | 3-position (via hydroxymethyl intermediate) | Linkage for hybrid compounds | nih.gov |

| Amide Coupling | Amine, coupling agent | 3-position (via carboxylic acid intermediate) | Linkage for hybrid compounds | nih.gov |

Multi-Component Reactions and Hybrid Compound Design

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex heterocyclic compounds like 4H-pyran derivatives from simple starting materials in a single synthetic operation. mjbas.comgrowingscience.com These reactions are particularly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse compounds. mjbas.com A common MCR for synthesizing the 4H-pyran ring involves the one-pot condensation of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a β-dicarbonyl compound (such as dimedone or ethyl acetoacetate). nih.govsemanticscholar.orgresearchgate.net This strategy allows for the assembly of highly functionalized pyran systems under various catalytic conditions, often employing green and recyclable catalysts. mjbas.comnih.gov The reaction mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. growingscience.comsemanticscholar.org

The design of hybrid compounds involves covalently linking two or more distinct pharmacophoric units to create a single molecule with potentially enhanced or synergistic biological activities. nih.govresearchgate.net The benzopyran-4-one scaffold is an attractive template for this approach. nih.gov For instance, hybrid molecules have been synthesized by conjugating a 3-substituted benzopyran-4-one with an isoxazole (B147169) moiety. nih.govnih.gov The synthesis of these hybrids involves preparing the individual scaffolds with appropriate functional groups that can be linked together. Different chemical linkers, such as ester, amide, or acetal (B89532) bonds, can be employed to connect the two units, and the nature of this linker can significantly influence the biological profile of the resulting hybrid compound. nih.gov

The table below highlights examples of multi-component reactions used to generate pyran derivatives.

Table 2: Examples of Multi-Component Reactions for Pyran Synthesis| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst Example | Product Type | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehyde | Malononitrile | Dimedone | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrobenzo[b]pyran | researchgate.net |

| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 2-Amino-4H-pyran | growingscience.com |

| Aromatic Aldehyde | Malononitrile | 1,3-Cyclohexanedione | Neodymium(III) oxide (Nd₂O₃) | 4H-Pyran derivative | mjbas.com |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphorus oxychloride |

| Dimethylformamide |

| Isoxazole |

| Malononitrile |

| Dimedone |

| Ethyl acetoacetate |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene |

Chemical Reactivity and Derivatization Strategies of 5,7 Dimethyl 4h 1 Benzopyran 4 One

Intrinsic Reactivity of the 4H-1-Benzopyran-4-one System

The reactivity of the 4H-1-benzopyran-4-one core is dictated by the interplay of the electron-withdrawing carbonyl group, the heterocyclic oxygen atom, and the aromatic benzenoid ring.

Nucleophilic Addition and Ring-Opening Pathways

The electrophilic carbon at the C2 position of the pyranone ring is susceptible to nucleophilic attack. youtube.comyoutube.com This can lead to a variety of transformations, including ring-opening reactions. For instance, strong nucleophiles can add to the C2-C3 double bond, often leading to the opening of the pyranone ring. The course of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

A study on the electroreductive coupling of chromones with benzophenones demonstrated that the reaction occurs at the 2-position of the chromone (B188151) ring. researchgate.net This suggests that the C2 position is a key site for nucleophilic attack, leading to the formation of new carbon-carbon bonds.

Furthermore, the reaction of 4H-1-benzopyran-4-ones with various nucleophiles can proceed through a multicomponent reaction cascade, highlighting the versatility of this scaffold in generating diverse molecular architectures. researchgate.net

Electrophilic Substitution Reactivity of the Benzenoid Ring

The benzenoid ring of the 5,7-Dimethyl-4H-1-benzopyran-4-one system can undergo electrophilic substitution reactions. The directing effects of the existing substituents, namely the two methyl groups and the fused pyranone ring, will govern the position of substitution. The methyl groups are activating and ortho-, para-directing, while the pyranone ring is generally deactivating. The interplay of these effects determines the regioselectivity of electrophilic attack.

In related benzopyran systems, electrophilic substitution reactions have been shown to occur on the carbocyclic ring. thieme.com The precise location of substitution depends on the specific electrophile and the reaction conditions employed.

Oxidation and Reduction Chemistry of the Pyranone Moiety

The pyranone moiety of this compound can undergo both oxidation and reduction reactions. ucr.edu The carbonyl group can be reduced to a secondary alcohol, and the C2-C3 double bond can also be reduced. The choice of reducing agent will determine the extent of reduction. For example, catalytic hydrogenation can reduce both the double bond and the carbonyl group, while selective reducing agents can target one functional group over the other.

Conversely, the pyranone ring can be subject to oxidative transformations. Studies on various chromone derivatives have investigated their oxidative metabolism, revealing the formation of several oxidized products. nih.govmdpi.com These transformations can involve hydroxylation of the aromatic ring or oxidation of the pyranone moiety itself. The antioxidant properties of chromone derivatives are also an area of active research, with studies measuring their radical scavenging activity and ferric reducing antioxidant power. nih.govmdpi.com

Rational Design and Synthesis of Functionalized Derivatives of this compound

The inherent reactivity of the this compound scaffold allows for its modification to introduce new functional groups and construct more complex molecular architectures.

Introduction of Reactive Handles (e.g., Formyl, Hydroxyl) for Further Elaboration

The introduction of reactive functional groups, such as formyl (-CHO) or hydroxyl (-OH) groups, onto the this compound core provides valuable handles for further chemical transformations. For example, a formyl group can be introduced at the C3 position via the Vilsmeier-Haack reaction. nih.gov This formyl group can then serve as a precursor for a variety of other functional groups or as a key component in condensation reactions to build more complex structures.

Similarly, hydroxyl groups can be introduced on the benzenoid ring, and their positions can influence the biological activity of the resulting derivatives. dntb.gov.uacontaminantdb.canist.govnist.gov These hydroxyl groups can be further derivatized, for example, through etherification or esterification, to modulate the properties of the parent compound.

Table 1: Examples of Functionalized 4H-1-Benzopyran-4-one Derivatives and their Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

| 2'-Hydroxyacetophenones | Vilsmeier-Haack (POCl₃, DMF) | 3-Formyl-4H-1-benzopyran-4-ones | nih.gov |

| 3-Formyl-4H-1-benzopyran-4-one | Basic alumina, 2-propanol | 3-(Hydroxymethyl)-4H-1-benzopyran-4-one | nih.gov |

This table is interactive. Click on the headers to sort the data.

Formation of Fused Heterocyclic Systems and Bioconjugates

The 4H-1-benzopyran-4-one nucleus serves as a versatile starting material for the synthesis of fused heterocyclic systems. wiley.com By introducing appropriate functional groups, intramolecular cyclization reactions can be triggered to form new rings fused to the benzopyran core. These fused systems often exhibit unique chemical and biological properties.

Furthermore, the functionalized derivatives of this compound can be conjugated to other molecules, such as other heterocyclic systems or biomolecules, to create hybrid compounds with potentially enhanced or novel activities. nih.gov For instance, benzopyran-4-one-isoxazole conjugates have been synthesized and evaluated for their biological properties. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 5,7 Dimethyl 4h 1 Benzopyran 4 One

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the unambiguous identification and structural confirmation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry, and vibrational spectroscopy provide complementary data that, when combined, allow for a complete structural assignment.

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic compound. For 5,7-Dimethyl-4H-1-benzopyran-4-one (C₁₁H₁₀O₂), specific signals are expected in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule.

Aromatic Protons: Two signals are anticipated for the protons on the benzene (B151609) ring. The H-6 and H-8 protons are in different chemical environments and would likely appear as distinct singlets, or as doublets if fine long-range coupling is resolved, in the aromatic region (δ 6.5-8.0 ppm).

Vinylic Protons: The protons on the pyranone ring, H-2 and H-3, are expected to appear as doublets due to mutual coupling (³JHH). The H-2 proton, being adjacent to the ring oxygen, would typically be downfield compared to the H-3 proton.

Methyl Protons: The two methyl groups at positions C-5 and C-7 are chemically non-equivalent. They are expected to produce two sharp singlets in the upfield region of the spectrum (δ 2.0-2.5 ppm), with each integrating to three protons. docbrown.info

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should exhibit 11 distinct signals, corresponding to each carbon atom in the molecule.

Carbonyl Carbon: The ketone carbon (C-4) is the most deshielded and will appear significantly downfield (typically δ > 175 ppm).

Aromatic and Vinylic Carbons: The remaining eight sp² carbons of the fused ring system will resonate in the δ 100-165 ppm range. Carbons bearing methyl groups (C-5, C-7) and the oxygen-bound carbon (C-8a) will have characteristic shifts within this region.

Methyl Carbons: The two methyl carbons will appear as sharp signals in the upfield, aliphatic region (δ 15-25 ppm).

2D NMR Techniques: To confirm these assignments, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): Would confirm the coupling between the H-2 and H-3 vinylic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between each proton and the carbon to which it is attached (e.g., H-6 with C-6, H-8 with C-8, and the methyl protons with their respective carbons).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are crucial for piecing together the molecular structure. For instance, correlations from the methyl protons to the quaternary carbons of the benzene ring would confirm their positions at C-5 and C-7.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 2 | Doublet | ~155-160 |

| 3 | Doublet | ~110-115 |

| 4 | - | >175 |

| 4a | - | ~115-120 |

| 5 | - | ~140-145 |

| 5-CH₃ | Singlet (~2.3-2.5) | ~20-25 |

| 6 | Singlet/Doublet | ~125-130 |

| 7 | - | ~145-150 |

| 7-CH₃ | Singlet (~2.2-2.4) | ~18-23 |

| 8 | Singlet/Doublet | ~110-115 |

| 8a | - | ~150-155 |

Note: These are estimated values based on known spectroscopic data for similar chromone (B188151) structures. Actual experimental values may vary.

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, allowing for the determination of the molecular weight and formula.

Exact Mass: High-resolution mass spectrometry (HRMS) would determine the exact mass of the molecular ion [M]⁺. For the molecular formula C₁₁H₁₀O₂, the calculated monoisotopic mass is 174.0681 Da. Observing this value experimentally would confirm the elemental composition.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion undergoes fragmentation. Chromones are known to fragment via a characteristic retro-Diels-Alder (RDA) reaction. This pathway involves the cleavage of the pyranone ring, which would be a key diagnostic feature in the mass spectrum of this compound. The expected fragmentation would yield specific ions that help confirm the structure. Other common fragmentation processes include the loss of small molecules like CO and CH₃ radicals.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Ion Structure/Fragment Lost |

| 174 | [C₁₁H₁₀O₂]⁺ (Molecular Ion) |

| 159 | [M - CH₃]⁺ (Loss of a methyl radical) |

| 146 | [M - CO]⁺ (Loss of carbon monoxide) |

| 131 | [M - CO - CH₃]⁺ (Subsequent loss of CO and methyl radical) |

| RDA Fragment | Fragmentation via Retro-Diels-Alder reaction |

Note: The relative abundances of these fragments would depend on the ionization energy and the specific instrumentation used.

Infrared (IR) Spectroscopy:

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the stretching vibration of the conjugated ketone in the γ-pyrone ring.

C=C Stretches: Multiple bands of medium to strong intensity are anticipated between 1450-1620 cm⁻¹ due to the stretching vibrations of the C=C bonds within the aromatic and pyrone rings.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C-O Stretches: Aryl-alkyl ether C-O-C stretching vibrations will produce strong bands in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

C-H Bends: Out-of-plane C-H bending vibrations for the substituted benzene ring would be visible in the 800-900 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net While the C=O stretch is often weaker in Raman than in IR, the symmetric vibrations of the aromatic ring system are typically strong and well-defined, making it a powerful tool for analyzing the core structure.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Medium |

| C=O Stretch (Ketone) | 1650 - 1680 | Strong | Medium-Weak |

| C=C Stretch (Aromatic) | 1450 - 1620 | Strong-Medium | Strong |

| C-O-C Asymmetric Stretch | 1200 - 1275 | Strong | Weak |

| C-O-C Symmetric Stretch | 1000 - 1075 | Medium | Medium |

Electronic Spectroscopy and Photophysical Properties

Electronic spectroscopy examines the transitions of electrons between different energy levels upon absorption of UV or visible light, providing insights into the conjugated systems within the molecule.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from its benzopyran-4-one chromophore. msu.edu The spectra of chromones typically display two main absorption maxima. researchgate.netresearchgate.net

Band I: This absorption, appearing at a longer wavelength (typically 300-380 nm), is attributed to the π → π* transition within the cinnamoyl system (the B-ring and the heterocyclic ring in flavones, here corresponding to the pyranone ring conjugated with the benzene ring).

Band II: This absorption, found at a shorter wavelength (typically 240-280 nm), is associated with the π → π* transition of the benzoyl system (the A-ring, or benzene ring part).

The positions and intensities of these bands are sensitive to the solvent environment (solvatochromism) and the nature of substituents on the chromone core. The two electron-donating methyl groups at positions 5 and 7 are expected to cause a bathochromic (red) shift in these absorptions compared to the unsubstituted chromone parent molecule.

Many chromone derivatives are known to be fluorescent, emitting light after being excited by UV or visible radiation. nih.gov The fluorescence properties are intrinsically linked to the electronic structure and are highly sensitive to the molecular environment. bachem.com

While specific fluorescence data for this compound is scarce, its potential as a fluorophore can be inferred. The emission wavelength would be longer than the absorption wavelength (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would be key parameters in characterizing its photophysical behavior.

The development of novel luminescent probes for biological and chemical sensing is an area of active research. msu.edu Chromone scaffolds are attractive candidates for such applications due to their rigid structures and favorable photophysical properties. By introducing specific recognition moieties onto the this compound framework, it could potentially be developed into a selective luminescent probe for detecting specific ions, molecules, or changes in the microenvironment.

X-ray Crystallography for Solid-State Structural Determination of a Derivative

The solid-state structure of a closely related isomer, 2,6-Dimethyl-4H-1-benzopyran-4-one, has been determined by single-crystal X-ray diffraction, offering valuable data on the molecular architecture of dimethyl-substituted benzopyran-4-ones. researchgate.net The analysis reveals key details about the planarity of the bicyclic system and the nature of the interactions that stabilize the crystal lattice.

A significant finding from the crystallographic analysis is the near-perfect planarity of the substituted bicyclic system. researchgate.net All non-hydrogen atoms of the molecule are coplanar within 0.03 Å, indicating a rigid and flat molecular structure. This planarity is a characteristic feature of the chromone ring system and influences the electronic properties and packing efficiency of the molecule in the solid state.

The crystallographic data for 2,6-Dimethyl-4H-1-benzopyran-4-one is summarized in the interactive data table below.

| Crystal Data | |

| Chemical formula | C₁₁H₁₀O₂ |

| Mr | 174.19 |

| Crystal system, space group | Orthorhombic, P2₁2₁2₁ |

| Temperature (K) | 293 |

| a, b, c (Å) | 5.3431 (8), 8.1691 (12), 20.142 (3) |

| V (ų) | 878.1 (2) |

| Z | 4 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.09 |

| Crystal size (mm) | 0.40 x 0.20 x 0.15 |

| Data Collection | |

| Diffractometer | Bruker APEXII CCD |

| Data collection method | φ and ω scans |

| Absorption correction | Multi-scan (SADABS; Bruker, 2001) |

| Tmin, Tmax | 0.96, 0.98 |

| No. of measured, independent and observed [I > 2σ(I)] reflections | 5928, 1544, 1165 |

| Rint | 0.037 |

| (sin θ/λ)max (Å⁻¹) | 0.600 |

| Refinement | |

| R[F² > 2σ(F²)], wR(F²), S | 0.045, 0.110, 1.02 |

| No. of reflections | 1544 |

| No. of parameters | 119 |

| H-atom treatment | H-atom parameters constrained |

| Δρmax, Δρmin (e Å⁻³) | 0.20, -0.17 |

Computational Chemistry and Molecular Modeling of 5,7 Dimethyl 4h 1 Benzopyran 4 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental characteristics of 5,7-Dimethyl-4H-1-benzopyran-4-one. These methods allow for the detailed examination of its electronic structure and the prediction of its chemical reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and Molecular Electrostatic Potentials (MEP)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. irjweb.com

For chromone (B188151) derivatives, the HOMO-LUMO gap can provide insights into their potential bioactivity, with a smaller gap often associated with increased reactivity and the possibility of intramolecular charge transfer. ijopaar.com Theoretical calculations for similar benzopyran-4-one structures have shown that the distribution of HOMO and LUMO orbitals can be delocalized across the molecule, influencing its electronic transitions. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These maps are crucial for predicting how the molecule will interact with other chemical species, with negative potential regions indicating likely sites for electrophilic attack and positive potential regions indicating sites for nucleophilic attack. researchgate.net

Reactivity Descriptors: Chemical Hardness, Electrophilicity, and Nucleophilicity Indices

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation or change in its electron distribution. It is calculated as half the HOMO-LUMO energy gap. A higher value of chemical hardness suggests greater stability. irjweb.com

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies. irjweb.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is a function of both electronegativity and chemical hardness. irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability. irjweb.com

These descriptors provide a quantitative framework for understanding the reactivity of the molecule. For instance, a high electrophilicity index suggests that the molecule will be a good electrophile in reactions.

| Reactivity Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons |

| Electrophilicity Index (ω) | χ2 / (2η) | Electron-accepting capability |

| Chemical Softness (S) | 1 / η | Molecular polarizability |

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods can be employed to investigate the pathways of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction mechanism, including the structures of transition states and intermediates. This analysis is crucial for understanding how the molecule is formed and how it might react with other substances. For example, in the synthesis of related benzopyran-4-one derivatives, computational studies can help to rationalize the observed regioselectivity of reactions. researchgate.net

Spin Density Distribution Studies for Radical Species

In reactions involving radical species, understanding the distribution of the unpaired electron (spin density) is essential. DFT calculations can map the spin density across the molecule, revealing which atoms are most likely to be involved in radical reactions. This is particularly relevant for studying the antioxidant properties of chromone derivatives, as their ability to scavenge free radicals is a key aspect of their biological activity.

Molecular Modeling and Simulation Methodologies

Beyond quantum chemical calculations on isolated molecules, molecular modeling and simulation techniques are used to study the interactions of this compound with larger biological systems.

Molecular Docking: Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, such as a protein or enzyme. nih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of their activity.

Molecular Dynamics (MD) Simulations: Conformational Sampling and Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecules by solving Newton's equations of motion for a system of atoms and molecules. This allows for the exploration of the conformational landscape of this compound and the stability of its potential complexes with biological targets.

Conformational Sampling:

The flexibility of this compound, particularly the rotation of the dimethyl-substituted phenyl ring relative to the benzopyran-4-one core, can be thoroughly investigated using MD simulations. By simulating the molecule in different solvent environments, such as water or a non-polar solvent, researchers can understand how the environment influences its preferred shapes (conformers). The results of such simulations would typically be analyzed to identify the most stable conformations and the energy barriers between them.

Illustrative Data Table: Conformational Analysis of this compound

| Dihedral Angle (C2-C1'-C2'-C3') | Population (%) in Water | Population (%) in Chloroform |

|---|---|---|

| 0° ± 30° | 65% | 40% |

| 180° ± 30° | 30% | 55% |

This table illustrates a hypothetical distribution of conformations, showing how the solvent can influence the preferred orientation of the phenyl ring.

Protein-Ligand Complex Stability:

Structure Activity Relationships Sar and Mechanistic Biological Studies of 5,7 Dimethyl 4h 1 Benzopyran 4 One Derivatives

Rational Design Principles for Novel Bioactive Agents

The 4H-1-benzopyran-4-one (chromone) scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the basis for numerous compounds with a wide array of pharmacological activities. nih.govacs.org The inherent properties of this scaffold make it an excellent template for the rational design of new therapeutic agents. By applying modern medicinal chemistry principles, researchers can systematically modify chromone (B188151) derivatives, such as 5,7-Dimethyl-4H-1-benzopyran-4-one, to develop potent and selective bioactive molecules.

Ligand Efficiency and Scaffold Hopping Approaches

Ligand efficiency (LE) is a critical metric in drug discovery that assesses the binding energy of a compound per heavy (non-hydrogen) atom. It aids in optimizing lead compounds by focusing on the intrinsic binding potential of the molecular scaffold, rather than simply on potency, which can often be increased by adding molecular weight. The chromone skeleton, due to its frequent appearance in bioactive compounds, often exhibits favorable ligand efficiency, making it an attractive starting point for optimization. nih.govacs.org

Scaffold hopping is a computational or rational design strategy used to identify novel molecular frameworks that can mimic the biological activity of an existing ligand by preserving key pharmacophoric features. rsc.org This approach is particularly valuable for discovering new intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold.

A notable example involves the discovery of novel chromone-based inhibitors of Bromodomain-containing protein 4 (BRD4), a promising target for anti-inflammatory therapies. nih.gov Starting from a known BRD4 inhibitor, a scaffold hopping strategy led to the identification of a new class of orally bioavailable chromone derivatives. nih.gov The optimization of this new scaffold resulted in potent and selective BRD4 inhibitors. nih.gov

| Compound | Scaffold Type | Target | Activity (IC₅₀) |

| Starting Compound (Example) | Non-chromone | BRD4 | Varies |

| ZL0513 (Compound 44) | Chromone Derivative | BRD4 BD1 | 84 nM nih.gov |

| ZL0516 (Compound 45) | Chromone Derivative | BRD4 BD1 | 67 nM nih.gov |

This table illustrates a successful scaffold hopping approach where a chromone scaffold was used to develop novel BRD4 inhibitors with high affinity. nih.gov

The co-crystal structure of compound ZL0516 with the first bromodomain of human BRD4 (BD1) confirmed that the chromone core effectively oriented the key interacting groups into the binding pocket, providing a solid structural basis for its high affinity and selectivity. nih.gov This demonstrates how scaffold hopping can successfully leverage the favorable properties of the benzopyran-4-one framework to create novel and potent bioactive agents. nih.gov

Multi-Target-Directed Ligand (MTDL) Design Strategies for Complex Biological Systems

Many complex pathologies, such as cancer, metabolic disorders, and neurodegenerative diseases like Alzheimer's, involve multiple biological targets and pathways. researchgate.netnih.gov The "one-target, one-drug" paradigm often falls short in treating such multifactorial diseases. researchgate.net Multi-Target-Directed Ligands (MTDLs) are single chemical entities designed to modulate multiple targets simultaneously, which can lead to enhanced therapeutic efficacy and a better safety profile compared to drug cocktails. researchgate.netnih.gov The chromone scaffold is an ideal framework for designing MTDLs due to its structural versatility and its presence in natural compounds with diverse activities. acs.orgnih.gov

Alzheimer's Disease: In the context of Alzheimer's disease (AD), MTDL strategies often aim to concurrently inhibit cholinesterases (AChE and BuChE) and the aggregation of β-amyloid (Aβ) peptides. nih.gov Researchers have synthesized 7-hydroxy-chromone derivatives bearing a pyridine (B92270) moiety that act as multifunctional agents against AD. nih.gov These compounds showed potent inhibition of both AChE and BuChE and were also effective in blocking Aβ aggregation. nih.gov Kinetic and docking studies revealed that these ligands could bind to both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov

| Compound | Target 1 (IC₅₀) | Target 2 (IC₅₀) | Other Activity |

| Compound 10 | BuChE (0.006 µM) | AChE (N/A) | Blocks Aβ aggregation, Neuroprotective nih.gov |

| Compound 14 | AChE (0.71 µM) | BuChE (N/A) | Blocks Aβ aggregation, Neuroprotective nih.gov |

| Donepezil (Reference) | AChE (0.023 µM) | BuChE (3.4 µM) | Standard AD drug nih.gov |

This table presents data for chromone-based MTDLs designed for Alzheimer's disease, highlighting their potent, multi-target activity compared to a standard drug. nih.gov

Metabolic Diseases: The 7-hydroxy-benzopyran-4-one structure has also been identified as a key pharmacophore for dual agonists of Peroxisome Proliferator-Activated Receptors α (PPARα) and γ (PPARγ). acs.org These receptors are crucial in regulating lipid and glucose metabolism, and dual agonists are sought for treating type II diabetes and metabolic syndrome. acs.org A screening of 77 different molecules, including flavones and isoflavones (which are subclasses of benzopyran-4-ones), identified several compounds as novel and potent dual PPARα and γ agonists, demonstrating the utility of this scaffold in creating MTDLs for metabolic disorders. acs.org

The rational design of MTDLs based on the this compound core and related structures represents a promising and evolving strategy for addressing complex diseases that remain a challenge for single-target therapies. researchgate.net

Applications of 5,7 Dimethyl 4h 1 Benzopyran 4 One in Organic Synthesis and Materials Science

A Versatile Building Block in Complex Molecule Synthesis

The chromone (B188151) core is a privileged scaffold in medicinal chemistry and natural product synthesis. The presence of methyl groups at the 5 and 7 positions of the benzopyran ring in 5,7-Dimethyl-4H-1-benzopyran-4-one offers unique electronic and steric properties that can be exploited for the synthesis of complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds and Chemical Libraries

The inherent reactivity of the chromone system provides multiple avenues for elaboration into more complex heterocyclic structures. The carbonyl group at the 4-position and the activated double bond within the pyranone ring are key functional handles for a variety of chemical transformations. It is anticipated that this compound could serve as a valuable starting material for the generation of diverse chemical libraries. These libraries, comprising a multitude of related but structurally distinct compounds, are essential tools in high-throughput screening for the discovery of new bioactive molecules. The dimethyl substitution pattern may influence the regioselectivity of reactions, potentially leading to novel heterocyclic systems that are not readily accessible from other chromone derivatives.

Role in Natural Product Analog Development

Many natural products with significant biological activities contain a chromone core. The synthesis of analogs of these natural products is a common strategy in drug discovery to improve their potency, selectivity, and pharmacokinetic properties. This compound can be envisioned as a key building block for the creation of novel analogs of naturally occurring chromones. By incorporating this specific dimethylated scaffold, medicinal chemists can systematically probe the structure-activity relationships of these natural products, potentially leading to the development of new therapeutic agents.

Potential Contributions to Advanced Materials

The photophysical properties of the chromone scaffold have led to its investigation in the field of materials science. The introduction of methyl groups in this compound can modulate these properties, opening up possibilities for its use in advanced materials.

Development of Fluorescent Probes and Chemical Sensors

Chromone-based molecules have been successfully employed as fluorescent probes for the detection of various analytes. The fluorescence properties of these compounds are often sensitive to their local environment, making them ideal candidates for the development of chemical sensors. The specific substitution pattern of this compound could lead to unique photophysical characteristics, such as a distinct fluorescence emission spectrum or a selective response to certain ions or molecules. Further research is warranted to explore the potential of this compound and its derivatives as novel fluorescent probes for applications in biological imaging and environmental monitoring.

Application in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The field of organic electronics is constantly seeking new materials with tailored properties for use in devices such as OLEDs. The chromone scaffold, with its conjugated system, possesses the fundamental electronic properties required for application in optoelectronic devices. The methyl groups in this compound can influence the solid-state packing and charge transport properties of the material, which are critical parameters for device performance. While extensive research in this area is still required, the structural features of this compound make it a compound of interest for the design and synthesis of new organic materials for next-generation electronic and optoelectronic applications.

Conclusion and Future Research Perspectives

Synthesis and Reactivity Advancements of 5,7-Dimethyl-4H-1-benzopyran-4-one

The synthesis of the 4H-1-benzopyran-4-one (chromone) core is a well-established area of organic chemistry, with several methods applicable to the preparation of the 5,7-dimethyl derivative. ijrpc.com The most common strategies typically begin with ortho-hydroxyarylketones. tutorsglobe.com For this compound, a logical precursor would be 2'-Hydroxy-4',6'-dimethylacetophenone. sigmaaldrich.com

A prevalent method involves the Claisen condensation of the o-hydroxyacetophenone with a suitable ester, followed by acid-catalyzed cyclization to form the pyrone ring. ijrpc.comtutorsglobe.com For instance, the reaction of 2'-Hydroxy-4',6'-dimethylacetophenone with ethyl acetate (B1210297) in the presence of a strong base like sodium hydride, followed by treatment with hydrochloric acid, would be a direct route to produce 2,5,7-trimethyl-4H-1-benzopyran-4-one. A similar pathway using ethyl formate (B1220265) would yield this compound. tutorsglobe.com Another powerful technique is the Vilsmeier-Haack reaction, where an o-hydroxyacetophenone is treated with a formylating reagent like a POCl₃-DMF mixture, which can lead to 3-formylchromones. nih.gov

Advancements in synthetic methodologies focus on improving yields, reducing reaction times, and employing greener catalysts. One-pot methods, such as modified Baker-Venkataraman reactions, are increasingly used for chromone (B188151) synthesis. nih.gov These methods often involve reacting an acetophenone (B1666503) with an acyl chloride in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under reflux conditions. nih.gov The use of recyclable nanocatalysts and aqueous media also represents a modern, eco-friendly approach to synthesizing related heterocyclic systems like pyrans and quinazolinones, which could be adapted for chromone synthesis. researchgate.netmjbas.commdpi.com

The reactivity of this compound is dictated by the electron-rich nature of the chromone ring system. The methyl groups at positions 5 and 7 are electron-donating, which would influence the electron density and potential sites for electrophilic substitution on the benzene (B151609) ring.

Computational and Spectroscopic Contributions to Understanding

Spectroscopic methods are indispensable for structural confirmation:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide a detailed map of the proton and carbon environments. The chemical shifts of the methyl protons and carbons, as well as the aromatic and pyrone ring protons, would confirm the 5,7-substitution pattern. For comparison, the experimental ¹H and ¹³C NMR data for various benzopyran derivatives are well-documented and serve as a reference. nih.gov

Mass Spectrometry (MS) would determine the precise molecular weight and provide fragmentation patterns characteristic of the chromone scaffold.

Infrared (IR) spectroscopy would identify key functional groups, most notably the characteristic carbonyl (C=O) stretch of the pyrone ring.

Computational studies, such as molecular docking, are crucial for predicting the interaction of chromone derivatives with biological targets. mdpi.comtandfonline.com For example, docking studies have been used to investigate how benzopyran-based inhibitors bind to the active site of enzymes like SRC kinase. tandfonline.com Quantum-chemical parameters (e.g., electron density, free valence index) are also calculated to establish quantitative structure-activity relationships (QSAR), which can correlate a molecule's electronic properties with its biological activity. Such computational approaches would be instrumental in predicting the potential bioactivity of this compound.

Future Directions in Structure-Activity Relationship Elucidation

The chromone scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. ijrpc.com Structure-activity relationship (SAR) studies are key to optimizing these activities, which include anticancer, anti-inflammatory, and neuroprotective effects. ijrpc.comnih.gov

For chromone derivatives, the nature and position of substituents dramatically influence their biological profile. Studies have shown that methyl substitution on the chromone ring can be crucial for activity and selectivity. For instance, methyl groups on the chromone ring were found to be important for monoamine oxidase B (MAO-B) inhibition. nih.gov The placement of methoxy (B1213986) groups, which are electronically similar to methyl groups, at the 5, 6, or 7-positions has been shown to modulate the antiproliferative activity of benzopyran-4-one hybrids. nih.gov Specifically, a methoxy group at the 7-position has been linked to cytotoxic effects in several cancer cell lines. nih.govnih.gov

Future SAR studies on this compound would involve synthesizing a library of analogs to probe the importance of the methyl groups. Key research questions would include:

How does the 5,7-dimethyl pattern compare to other dimethyl isomers (e.g., 2,6-dimethyl or 6,8-dimethyl) in various biological assays?

What is the effect of replacing the methyl groups with other substituents (e.g., halogens, methoxy groups, or larger alkyl groups)?

How do modifications at other positions (like C2 or C3) of the 5,7-dimethylchromone scaffold affect activity?

Answering these questions through systematic synthesis and biological screening will clarify the therapeutic potential of this specific substitution pattern. mdpi.com

Emerging Avenues in Materials Science and Cross-Disciplinary Applications

Beyond medicinal chemistry, the unique photochemical properties of the chromone scaffold open up applications in materials science. ijrpc.com Chromone derivatives are known for their fluorescent properties and have been developed as fluorescent probes. ijrpc.com These probes can be used for sensing specific analytes, studying DNA-binding interactions, and for protein labeling. ijrpc.com The substitution pattern on the chromone ring can be tuned to optimize fluorescence wavelength, quantum yield, and sensitivity. The 5,7-dimethyl substitution could potentially lead to unique photophysical characteristics worth exploring for new sensors or imaging agents.

The cross-disciplinary application of chromones continues to expand. They serve as versatile building blocks in the synthesis of more complex heterocyclic systems. slideshare.net Their established biological activities, including antioxidant and enzyme inhibitory properties, make them relevant for the development of nutraceuticals and cosmeceuticals. acs.orgnih.gov The intersection of their biological activity and material properties could lead to novel applications, such as the development of drug-eluting materials or functionalized surfaces with specific biological recognition capabilities. Further research into this compound and its derivatives could therefore uncover new opportunities in both life sciences and advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.